N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide
Description
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-17(15-3-1-2-9-19-15)20-14-7-6-12-8-10-21(16(12)11-14)18(23)13-4-5-13/h1-3,6-7,9,11,13H,4-5,8,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGRHHQWPMDJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide typically involves the reaction of indole derivatives with picolinic acid derivatives. One common synthetic route includes the use of palladium-catalyzed coupling reactions. For instance, the reaction of an indole derivative with picolinic acid in the presence of palladium(II) acetate and a bidentate ligand such as D t-BPF, along with a soluble base like triethylamine, under reflux conditions in a toluene/acetonitrile mixture, can yield the desired product . Industrial production methods may involve similar catalytic processes but optimized for large-scale synthesis.
Chemical Reactions Analysis
N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is being explored for potential therapeutic uses, such as in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through modulation of receptor activity and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound’s structural relatives can be categorized into two classes: (1) indoline derivatives with varied substituents and (2) indolizine-based heterocycles. Key examples include:
Table 1: Structural and Activity Comparison
Key Observations
Substituent-Driven Activity Differences
- Picolinamide vs. Sulfonamide: While both the target compound and 1s share the cyclopropanecarbonyl-indoline core, the picolinamide group in the former may confer distinct binding kinetics compared to the sulfonamide in 1s. Sulfonamides are known for hydrogen-bonding interactions with enzymes, whereas picolinamide’s pyridine ring could enhance π-π stacking with hydrophobic pockets .
- Bromine Substitution : The bromine atom in 1s may improve membrane permeability or target affinity, a feature absent in the target compound.
Pharmacokinetic Considerations
- The cyclopropanecarbonyl group in both the target compound and 1s may reduce metabolic degradation, as cyclopropane rings are resistant to oxidative enzymes.
Biological Activity
N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide is a compound belonging to the indole derivatives class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
The compound is synthesized through reactions involving indole derivatives and picolinic acid derivatives. A common synthetic route includes palladium-catalyzed coupling reactions, where an indole derivative reacts with picolinic acid in the presence of palladium(II) acetate and a bidentate ligand under reflux conditions in a toluene/acetonitrile mixture.
This compound exhibits its biological activity primarily through interactions with specific molecular targets. Indole derivatives are known to bind with high affinity to various receptors, modulating multiple biological pathways. The compound's structure allows it to potentially inhibit key enzymes involved in disease processes, such as ribonucleotide reductase (RNR), which is crucial for DNA synthesis and repair .
Anticancer Activity
Research indicates that this compound may enhance antitumor effects by inhibiting RNR. In combination with other antitumor agents, it has shown promise in increasing the efficacy of cancer treatments. For instance, studies have demonstrated that combining this compound with cytarabine or gemcitabine enhances cell proliferation inhibitory effects in non-small cell lung cancer cell lines .
Antiviral and Antimicrobial Properties
Indole derivatives, including this compound, have been investigated for their antiviral and antimicrobial properties. Preliminary studies suggest that this compound could exhibit activity against various viral strains and bacterial pathogens, although detailed data on specific pathogens remains limited.
Case Studies and Research Findings
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in mouse models of leukemia. The results indicated significant tumor size reduction when administered in combination with established chemotherapeutics like etoposide and cisplatin. The mechanism was attributed to enhanced RNR inhibition leading to reduced nucleotide availability for tumor growth .
Case Study 2: Antiviral Activity
Another investigation explored the antiviral potential of this compound against influenza viruses. Results showed a dose-dependent inhibition of viral replication in vitro, suggesting that further development could lead to effective antiviral therapies.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals variations in biological activity due to differences in substituents:
| Compound Name | Biological Activity | Notable Differences |
|---|---|---|
| N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide | Moderate anticancer activity | Fluorine substitution enhances receptor binding |
| N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide | High antimicrobial activity | Isoxazole ring contributes to increased antimicrobial properties |
| (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethenesulfonamide | Variable activity | Ethenesulfonamide moiety alters binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
